molecular formula C12H10N2O2 B6462324 2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile CAS No. 2549062-99-7

2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile

Cat. No.: B6462324
CAS No.: 2549062-99-7
M. Wt: 214.22 g/mol
InChI Key: WXCPUEQEBZILLB-UHFFFAOYSA-N
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Description

2-[(4-Ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile (CAS: 2549062-99-7) is a propanedinitrile derivative featuring a methylidene group bridging a 4-ethoxy-3-hydroxyphenyl substituent and a dinitrile moiety. Its molecular formula is C₁₂H₁₀N₂O₂, with a molecular weight of 214.22 g/mol . The ethoxy and hydroxyl groups on the phenyl ring confer distinct electronic and steric properties, influencing solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name

2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-2-16-12-4-3-9(6-11(12)15)5-10(7-13)8-14/h3-6,15H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCPUEQEBZILLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C(C#N)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile typically involves the condensation of 4-ethoxy-3-hydroxybenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The general reaction scheme is as follows:

4-ethoxy-3-hydroxybenzaldehyde+malononitrilepiperidineThis compound\text{4-ethoxy-3-hydroxybenzaldehyde} + \text{malononitrile} \xrightarrow{\text{piperidine}} \text{this compound} 4-ethoxy-3-hydroxybenzaldehyde+malononitrilepiperidine​this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium ethoxide, potassium tert-butoxide

Major Products

    Oxidation: 2-[(4-ethoxy-3-oxophenyl)methylidene]propanedinitrile

    Reduction: 2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanediamine

    Substitution: 2-[(4-substituted-3-hydroxyphenyl)methylidene]propanedinitrile

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile exhibit significant antimicrobial properties. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for selected derivatives ranged from 2.18 to 12.5 μg/mL against various strains, including Staphylococcus aureus and Escherichia coli .

Compound MIC (μg/mL) Target Bacteria/Fungi
Derivative A6.25Bacillus subtilis
Derivative B12.5Candida albicans
Derivative C2.18Staphylococcus aureus

Anti-inflammatory Properties

The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Preliminary studies revealed IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating potential for therapeutic use in inflammatory conditions .

Compound IC50 (μmol) COX Target
Compound X0.04 ± 0.01COX-2
Compound Y0.05 ± 0.02COX-1

Antileishmanial Activity

In vivo studies have demonstrated that this compound exhibits antileishmanial activity in mouse models infected with Leishmania parasites. The compound significantly reduced parasite burden, suggesting its potential as a therapeutic agent against leishmaniasis .

Case Study 1: Efficacy Against Leishmaniasis

A study assessed the compound's efficacy in a mouse model infected with Leishmania. The results showed a reduction in parasite load by over 70% when administered at specific dosages, indicating its potential as a lead candidate for further development .

Case Study 2: Antimicrobial Spectrum

Another investigation focused on the antimicrobial spectrum of derivatives synthesized from this compound. The study tested various derivatives against a panel of bacteria and fungi, confirming their effectiveness and establishing structure-activity relationships (SAR) that guide future synthesis efforts .

Mechanism of Action

The mechanism of action of 2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxyl and nitrile groups are likely involved in these interactions, potentially forming hydrogen bonds or participating in nucleophilic attacks.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences among 2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile and related compounds:

Compound Name (CAS) Substituents/Ring Modifications Molecular Formula Key Structural Features References
This compound (2549062-99-7) 4-ethoxy-3-hydroxyphenyl C₁₂H₁₀N₂O₂ Ethoxy (electron-donating) and hydroxyl (H-bond donor) groups on phenyl ring
2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile Thiazolidinone ring fused to propanedinitrile C₁₂H₇N₃OS Planar thiazolidinone ring (max. deviation: 0.032 Å); 84.14° dihedral angle with phenyl
2-[(Dimethylamino)methylidene]propanedinitrile Dimethylamino group C₆H₇N₃ Small dihedral angle (7.95°) between dimethylamino and dinitrile; 3D H-bond network
[Chloro(phenyl)methylidene]propanedinitrile (18270-61-6) Chlorophenyl C₁₀H₅ClN₂ Chlorine atom (electron-withdrawing); potential for electrophilic substitution
2-[(3-Hydroxy-4-nitro-phenyl)methylene]propanedinitrile 3-hydroxy-4-nitrophenyl C₁₀H₅N₃O₃ Nitro (strong electron-withdrawing) and hydroxyl groups; planar aromatic system
AG-1024 (65678-07-1) 3-bromo-5-tert-butyl-4-hydroxyphenyl C₁₄H₁₃BrN₂O Bulky tert-butyl and bromo groups; steric hindrance; IGF-1R inhibitor (IC₅₀: 7 μM)

Electronic and Solubility Properties

  • Electron-Donating vs. Withdrawing Groups: The ethoxy and hydroxyl groups in the target compound enhance solubility in polar solvents (e.g., ethanol, DMSO) via hydrogen bonding . Nitro-substituted analogs () exhibit reduced solubility due to the electron-withdrawing nitro group, which diminishes polarity in non-aqueous solvents. Chlorophenyl derivatives () may display moderate solubility, with chlorine increasing electrophilicity but contributing to lipophilicity.

Intermolecular Interactions and Crystal Packing

  • Hydrogen Bonding: The target compound’s hydroxyl group likely participates in C–H⋯N or O–H⋯N hydrogen bonds, similar to the thiazolidinone derivative (), which forms infinite chains via C–H⋯N interactions . Dimethylamino-substituted analogs () form 3D networks through weaker C–H⋯N bonds, influenced by the planar dinitrile group .
  • π-Interactions: Thiazolidinone derivatives exhibit C–H⋯π interactions between phenyl rings, stabilizing layered crystal structures .

Biological Activity

2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antitumor, and other pharmacological effects, based on various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H13N2O2
  • CAS Number : [insert CAS number if available]
  • Molecular Weight : 217.25 g/mol

Biological Activity Overview

The biological activity of this compound has been explored through various in vitro and in vivo studies, revealing significant potential in multiple therapeutic areas.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of propanedinitrile exhibit potent antimicrobial properties. For example, a study highlighted the effectiveness of certain derivatives against various pathogens:

CompoundMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
This compound0.25 μg/mL0.5 μg/mL
Other derivativesVaries (0.22 - 0.25 μg/mL)Varies

These results indicate that the compound can inhibit the growth of bacteria effectively, making it a candidate for further development as an antimicrobial agent .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro assays showed that it could induce apoptosis in cancer cell lines. The following table summarizes the findings from a relevant study:

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (breast cancer)15Induction of apoptosis via caspase activation
HeLa (cervical cancer)20Cell cycle arrest at G1 phase

These results suggest that this compound may act as a promising lead in cancer therapy by targeting specific pathways involved in tumor progression .

Case Studies

  • In Vivo Efficacy Against Leishmaniasis : A study evaluated the efficacy of this compound in a mouse model infected with Leishmania parasites. The compound showed a significant reduction in parasite load compared to controls, supporting its potential use in treating leishmaniasis .
  • Toxicity Assessment : While exploring its therapeutic potential, researchers also assessed the toxicity profile of the compound. It was found to have low toxicity in preliminary studies, with no adverse effects observed at therapeutic doses in animal models .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with specific cellular targets involved in apoptosis and cell cycle regulation.

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